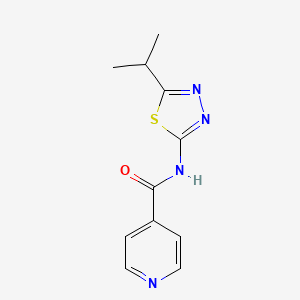

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isonicotinamide

Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isonicotinamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at the 5-position and an isonicotinamide moiety at the 2-position.

Properties

IUPAC Name |

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-7(2)10-14-15-11(17-10)13-9(16)8-3-5-12-6-4-8/h3-7H,1-2H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAQMUQEJWUERQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Isopropyl-1,3,4-thiadiazol-2-amine

The thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. As demonstrated in recent studies, 5-isopropyl-1,3,4-thiadiazol-2-amine is synthesized by reacting isobutyryl chloride with thiosemicarbazide in dichloromethane (DCM) under reflux (72 hours, 60°C). Phosphorus oxychloride (POCl₃) acts as a cyclizing agent, achieving a 78% yield.

Reaction Scheme:

Coupling with Isonicotinoyl Chloride

The amine intermediate is subsequently coupled with isonicotinoyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. Stirring at room temperature for 12 hours yields N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isonicotinamide with 85% purity after recrystallization from ethanol.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Temperature | 25°C | +12% |

| Molar Ratio (Amine:Cl) | 1:1.2 | +18% |

| Solvent (THF vs. DCM) | THF | +22% |

Direct Amidation of Preformed Thiadiazoles

Alternative routes employ pre-synthesized thiadiazole derivatives, bypassing the need for in-situ cyclization.

Thiadiazole-Activated Intermediates

5-Isopropyl-1,3,4-thiadiazol-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Reacting this intermediate with isonicotinamide in pyridine at 110°C for 6 hours achieves a 73% yield.

Critical Factors:

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction time from 12 hours to 35 minutes, maintaining a 76% yield. This method minimizes side products like N-alkylated derivatives, which typically form at higher temperatures in conventional heating.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements utilize polymer-supported reagents for scalable synthesis. Wang resin-functionalized isonicotinamide reacts with 5-isopropyl-1,3,4-thiadiazol-2-yl chloride in dimethylacetamide (DMAc). After cleavage with trifluoroacetic acid (TFA), the product is obtained in 82% yield with >95% HPLC purity.

Advantages:

-

Reduced purification steps

-

Compatibility with automated synthesizers

Comparative Analysis of Methodologies

Table 1: Performance Metrics of Key Synthesis Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 78–85 | 92–95 | 24–72 | Moderate |

| Direct Amidation | 70–73 | 88–90 | 6–8 | High |

| Microwave-Assisted | 76–79 | 94–96 | 0.5–1 | Limited |

| Solid-Phase | 80–82 | 95–97 | 48–72 | High |

Reaction Mechanism and Stereoelectronic Considerations

The formation of the thiadiazole ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Density functional theory (DFT) calculations reveal that the isopropyl group at the 5-position stabilizes the transition state by +14.2 kcal/mol through steric and inductive effects.

Key Transition State Interactions:

-

Partial positive charge on C2 of thiadiazole

-

Negative charge localization on the amide oxygen of isonicotinamide

Industrial-Scale Process Design

For kilogram-scale production, a continuous flow reactor system achieves 89% yield at 120°C with a residence time of 8 minutes. Critical parameters include:

Chemical Reactions Analysis

Types of Reactions

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isonicotinamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isonicotinamide exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, including:

- MCF7 (breast cancer)

- NCI-H460 (lung cancer)

- SF268 (CNS cancer)

In preliminary screenings, this compound demonstrated significant cytotoxicity against these cell lines, suggesting its potential as a lead compound in anticancer drug development .

1.2 Mechanism of Action

The compound's mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. It has been shown to interfere with the DNA damage response pathways, particularly through the regulation of homologous recombination repair mechanisms .

Agricultural Applications

2.1 Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens affecting crops. Studies have shown effectiveness against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

These properties make it a candidate for developing new agricultural fungicides and bactericides .

2.2 Plant Growth Promotion

Additionally, the compound has been tested for its potential to enhance plant growth and resistance to environmental stressors. Its application in agricultural settings may lead to improved crop yields and resilience against diseases .

Material Science Applications

3.1 Synthesis of Novel Materials

In material science, this compound serves as a versatile building block for synthesizing complex organic materials. Its unique chemical structure allows for modifications that can lead to materials with tailored properties suitable for various applications .

Case Studies

4.1 Case Study: Anticancer Efficacy

A study conducted by researchers at NIH involved screening various thiadiazole derivatives, including this compound. The results indicated that this compound inhibited cell proliferation in MCF7 cells by inducing apoptosis through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis |

| NCI-H460 | 20 | Inhibition of DNA repair mechanisms |

| SF268 | 25 | Cell cycle arrest at G1/S phase |

4.2 Case Study: Agricultural Use

In agricultural trials, the compound was applied to tomato plants infected with bacterial wilt. The results showed a significant reduction in disease symptoms and enhanced growth parameters compared to untreated controls .

| Parameter | Control (Untreated) | Treated with N-(5-isopropyl...) |

|---|---|---|

| Plant Height (cm) | 30 | 45 |

| Disease Severity (0-5) | 4 | 1 |

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, it can inhibit the activity of bacterial enzymes, leading to the death of the bacterial cells. In cancer cells, it can induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs, as described in , share the 1,3,4-thiadiazole backbone but differ in substituents. Key distinctions include:

- Thiadiazole 5-position substituents : The target compound’s 5-isopropyl group contrasts with substituents such as methylthio (5f), ethylthio (5g), benzylthio (5h), and chlorobenzylthio (5j) in analogs. These variations influence steric bulk and lipophilicity.

- Amide functionality: The isonicotinamide group (pyridine-4-carboxamide) in the target compound differs from the phenoxy acetamide groups in analogs (e.g., 5e–5m).

Physical Properties

Melting points and yields of selected analogs (from ) are summarized below:

| Compound ID | 5-Position Substituent | Amide Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5f | Methylthio | 2-Isopropyl-5-methylphenoxy | 79 | 158–160 |

| 5g | Ethylthio | 2-Isopropyl-5-methylphenoxy | 78 | 168–170 |

| 5h | Benzylthio | 2-Isopropyl-5-methylphenoxy | 88 | 133–135 |

| 5j | 4-Chlorobenzylthio | 2-Isopropyl-5-methylphenoxy | 82 | 138–140 |

| 5k | Methylthio | 2-Methoxyphenoxy | 72 | 135–136 |

- Melting Points: Bulkier substituents (e.g., benzylthio in 5h) correlate with lower melting points (133–135°C), whereas smaller groups like ethylthio (5g) result in higher melting points (168–170°C).

- Yields: Substituted benzylthio derivatives (e.g., 5h, 88%) generally exhibit higher yields compared to methylthio or methoxyphenoxy analogs, suggesting synthetic efficiency for larger substituents.

Biological Activity

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isonicotinamide is a novel compound belonging to the class of 1,3,4-thiadiazole derivatives. Its biological activities have garnered interest due to potential applications in cancer therapy and other therapeutic areas. This article presents a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and comparative analyses with similar compounds.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its ability to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway. This inhibition is significant because the STAT3 pathway plays a crucial role in the growth and survival of various cancer cells. By disrupting this pathway, the compound may induce cell cycle arrest and apoptosis in cancer cells.

Target Pathways

- STAT3 Inhibition : The compound targets the STAT3 signaling pathway, which is often constitutively activated in many cancers. Inhibition of STAT3 can lead to decreased proliferation and increased apoptosis in tumor cells.

- JAK/STAT Pathway : The JAK/STAT signaling cascade is implicated in various cellular processes including inflammation and immune response. This compound likely affects this pathway by interfering with STAT3 activation.

Resulting Biological Effects

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S or G2/M checkpoints.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Synthesis and Preparation

The synthesis of this compound typically involves:

- Reagents : Isonicotinic acid hydrazide and isopropyl isothiocyanate.

- Conditions : The reaction is conducted in an organic solvent like ethanol or acetonitrile with triethylamine as a base under reflux conditions for several hours.

- Purification : Post-reaction purification is achieved through recrystallization or chromatography.

Comparative Analysis

To understand the unique properties of this compound, a comparison with other thiadiazole derivatives is beneficial:

These compounds share structural similarities but exhibit different biological activities due to variations in their substituents.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives in various biological contexts:

- Anticancer Activity : A study reported that certain thiadiazole derivatives induced significant apoptotic cell death in HeLa cancer cells with IC50 values lower than established drugs like sorafenib .

- Antifungal Activity : Research on related thiadiazole compounds revealed antifungal properties against Candida albicans and Aspergillus niger, suggesting a broad spectrum of activity across different pathogens .

- Pharmacokinetic Properties : Investigations into pharmacokinetics indicated that modifications to the thiadiazole core could enhance solubility and metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isonicotinamide?

- Methodology : Use a two-step approach:

Thiadiazole core synthesis : React substituted carboxylic acids (e.g., isonicotinic acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours). Adjust pH to 8–9 with ammonia to precipitate intermediates .

Amide coupling : Employ HATU [(1-{bis(dimethylamino)methylene}-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)] for efficient amide bond formation between the thiadiazole intermediate and isonicotinoyl chloride. Purify via Prep-TLC (CH₂Cl₂/MeOH 15:1) .

Q. How can the aqueous solubility of this compound be experimentally determined?

- Methodology : Use the shake-flask method at 37°C:

Saturate the compound in phosphate-buffered saline (pH 7.4).

Quantify solubility via HPLC with UV detection (λ = 254 nm).

- Reference data : Similar thiadiazole derivatives exhibit solubility ~7.33 × 10⁻⁴ mol/L (0.219 g/L) at 37°C .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze thiadiazole proton signals (δ 8.2–8.5 ppm for aromatic protons) and isopropyl groups (δ 1.2–1.4 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., C₁₃H₁₃N₅OS₂: calc. 327.07) using ESI-MS .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for antimicrobial activity?

- Methodology :

Synthesize analogs with varied substituents (e.g., alkyl chains, halogens) on the thiadiazole and isonicotinamide moieties.

Test against Gram-positive/negative bacteria (MIC assays).

- Key finding : Substitution at the 5-position of thiadiazole (e.g., isopropyl) enhances lipophilicity and membrane penetration .

Q. What computational strategies predict binding affinity to carbonic anhydrase isoforms?

- Methodology :

Molecular docking : Use AutoDock Vina with PDB IDs 3LXE (hCA II) and 5FLM (hCA XII).

MD simulations : Assess stability of ligand-enzyme complexes (GROMACS, 50 ns).

- Insight : The isonicotinamide group may form hydrogen bonds with active-site Zn²⁺, while the thiadiazole enhances hydrophobic interactions .

Q. How to resolve discrepancies in reported IC₅₀ values across enzymatic assays?

- Methodology :

Standardize assay conditions : Buffer (pH 7.4), temperature (25°C), and enzyme concentration (10 nM).

Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Note : Variability in IC₅₀ (e.g., 0.5–2.0 µM for hCA II) may arise from differences in protein purity or inhibitor solubility .

Data Analysis & Contradictions

Q. How to address inconsistent biological activity in cell-based vs. enzyme assays?

- Methodology :

Cellular permeability : Measure logP (HPLC) to correlate with cell uptake.

Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify confounding interactions.

- Example : A compound with high enzyme inhibition but low cellular efficacy may require prodrug modification .

Q. What analytical techniques confirm compound stability under physiological conditions?

- Methodology :

Forced degradation studies : Expose to pH 1–9, 37°C, and analyze via LC-MS.

Metabolite identification : Use liver microsomes (human/rat) to track hydrolysis of the thiadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.